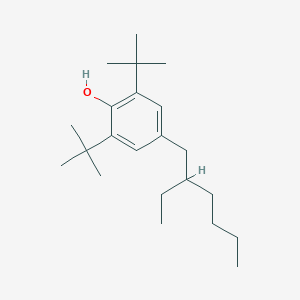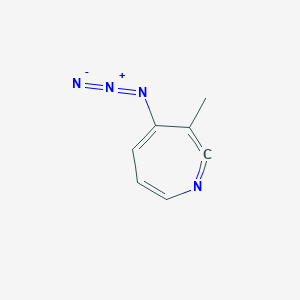![molecular formula C15H18BrNO B14220259 Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- CAS No. 832076-81-0](/img/structure/B14220259.png)
Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group, a tert-butylphenyl group, and a methyl group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- typically involves the bromination of a precursor oxazole compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Formation of azide, thiol, or ether derivatives.
Oxidation Reactions: Formation of oxazole derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Formation of dihydro-oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity. The oxazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole, 4-methyl-2-phenyl-: Lacks the bromomethyl and tert-butylphenyl groups, resulting in different chemical reactivity and biological activity.
Oxazole, 4-(chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.
Oxazole, 4-(bromomethyl)-2-phenyl-5-methyl-: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl- is unique due to the presence of the bromomethyl group, which provides a reactive site for further chemical modifications. The tert-butylphenyl group adds steric bulk, influencing its reactivity and interactions with biological targets. These features make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
832076-81-0 |
|---|---|
Molekularformel |
C15H18BrNO |
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-(4-tert-butylphenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C15H18BrNO/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
IIRVLUGLXLUMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
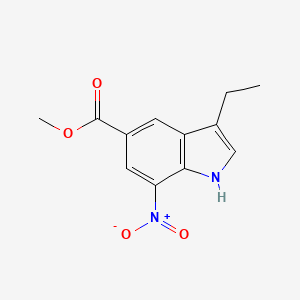

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


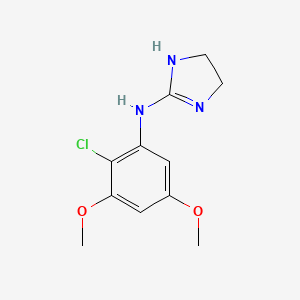
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

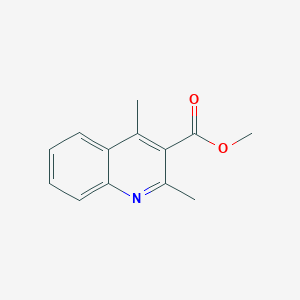
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
